Allylbis(2-hydroxyethyl)octadecylammonium chloride

Description

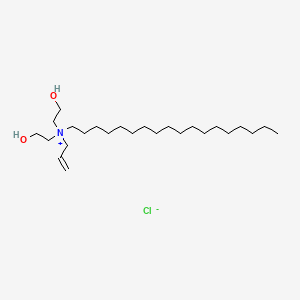

Allylbis(2-hydroxyethyl)octadecylammonium chloride is a quaternary ammonium compound characterized by an octadecyl (C18) alkyl chain, two hydroxyethyl groups, and an allyl group attached to a central nitrogen atom. Its molecular formula is C25H50ClNO2 (molar mass: 432.12 g/mol) . This compound combines hydrophobic (octadecyl) and hydrophilic (hydroxyethyl, allyl) moieties, making it suitable for applications such as surfactants, corrosion inhibitors, or phase-transfer catalysts.

Properties

CAS No. |

93894-16-7 |

|---|---|

Molecular Formula |

C25H52ClNO2 |

Molecular Weight |

434.1 g/mol |

IUPAC Name |

bis(2-hydroxyethyl)-octadecyl-prop-2-enylazanium;chloride |

InChI |

InChI=1S/C25H52NO2.ClH/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-26(20-4-2,22-24-27)23-25-28;/h4,27-28H,2-3,5-25H2,1H3;1H/q+1;/p-1 |

InChI Key |

SCZZOCYLUDAHFS-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[N+](CCO)(CCO)CC=C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Allylbis(2-hydroxyethyl)octadecylammonium chloride typically involves the reaction of octadecylamine with allyl chloride and 2-chloroethanol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the quaternary ammonium compound. The reaction conditions include maintaining a temperature range of 60-80°C and stirring the mixture for several hours to ensure complete reaction.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through processes such as crystallization or distillation to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Allylbis(2-hydroxyethyl)octadecylammonium chloride can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

Reduction: The compound can be reduced under specific conditions, although this is less common due to the stability of the quaternary ammonium structure.

Substitution: this compound can participate in substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride can be used, although this is less typical.

Substitution: Nucleophiles like hydroxide ions or other halides can facilitate substitution reactions.

Major Products:

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Reduced forms of the allyl group, though rare.

Substitution: Various substituted quaternary ammonium compounds.

Scientific Research Applications

Chemistry: Allylbis(2-hydroxyethyl)octadecylammonium chloride is used as a surfactant in chemical reactions to enhance the solubility of reactants and stabilize emulsions.

Biology: In biological research, it is employed as a cationic surfactant to disrupt cell membranes, aiding in the extraction of cellular components.

Industry: It is widely used in the formulation of personal care products, such as shampoos and conditioners, due to its conditioning properties. Additionally, it is utilized in the textile industry as a fabric softener and antistatic agent.

Mechanism of Action

The primary mechanism of action of Allylbis(2-hydroxyethyl)octadecylammonium chloride involves its interaction with lipid membranes. The compound’s hydrophobic tail inserts into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in applications requiring the breakdown of biological membranes.

Comparison with Similar Compounds

Methylbis(2-hydroxyethyl)octadecylammonium Chloride

- Structure : Replaces the allyl group with a methyl group.

- Properties :

- Key Difference : The methyl group limits chemical versatility compared to the allyl-substituted compound.

Dimethyl(2-ethylhexyl) Hydrogenated Tallow Ammonium Chloride

- Structure : Contains a branched 2-ethylhexyl group and hydrogenated tallow (mixed C16/C18 chains) instead of pure octadecyl .

- Properties: Enhanced solubility in nonpolar solvents due to branching. Lower melting point compared to the linear octadecyl chain in the target compound.

- Applications : Common in industrial emulsifiers and antistatic agents.

Allylbis(2-hydroxyethyl)oleylammonium Chloride

Bis(2-hexadecanoyloxyethyl)-dimethylazanium Chloride

- Structure: Features ester-linked hexadecanoyl groups instead of hydroxyethyl groups .

- Properties :

- Increased lipophilicity due to ester groups, reducing water solubility.

- Applications: Used in cosmetics and lubricants where hydrophobicity is prioritized.

Comparative Data Table

| Compound Name | Molecular Formula | Key Substituents | Boiling Point (°C) | Key Applications |

|---|---|---|---|---|

| Allylbis(2-hydroxyethyl)octadecylammonium chloride | C25H50ClNO2 | Octadecyl, hydroxyethyl, allyl | ~600 (estimated) | Surfactants, corrosion inhibitors |

| Methylbis(2-hydroxyethyl)octadecylammonium chloride | C23H50ClNO2 | Octadecyl, hydroxyethyl, methyl | >600 | Detergents, fabric softeners |

| Allylbis(2-hydroxyethyl)oleylammonium chloride | C25H48ClNO3 | Oleyl (C18:1), hydroxyethyl, allyl | 591.3 | Low-temperature corrosion inhibitors |

| Dimethyl(2-ethylhexyl) hydrogenated tallow ammonium chloride | Mixed C16/C18 | 2-ethylhexyl, hydrogenated tallow | ~550 | Industrial emulsifiers |

| Bis(2-hexadecanoyloxyethyl)-dimethylazanium chloride | C38H76ClNO4 | Hexadecanoyloxyethyl, methyl | >600 | Cosmetics, lubricants |

Research Findings and Functional Insights

- Reactivity : The allyl group in this compound enables participation in radical polymerization, a feature absent in methyl- or ester-substituted analogs .

- Surface Activity : Compared to oleyl derivatives, the saturated octadecyl chain enhances film-forming ability on metal surfaces, improving corrosion inhibition in high-temperature environments .

- Hydrophilicity: Hydroxyethyl groups increase water solubility, outperforming ester-linked analogs like bis(2-hexadecanoyloxyethyl)-dimethylazanium chloride in aqueous applications .

Biological Activity

Allylbis(2-hydroxyethyl)octadecylammonium chloride is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, including antibacterial and antifungal properties, as well as its mechanisms of action and applications in various fields.

Chemical Structure and Properties

- Chemical Formula : CHClNO

- Molecular Weight : 427.17 g/mol

- CAS Number : 3086381

The compound features a long hydrophobic alkyl chain, which is characteristic of many quaternary ammonium compounds, contributing to its surfactant properties and biological activity.

Biological Activity Overview

This compound exhibits several biological activities, primarily focusing on its antimicrobial properties. The following sections detail these activities based on available research findings.

Antibacterial Activity

Research indicates that quaternary ammonium compounds, including this compound, possess significant antibacterial properties. A study conducted on various quaternary ammonium compounds demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria.

Key Findings:

- Inhibition of Staphylococcus aureus : The compound showed considerable inhibition against Staphylococcus aureus, a common Gram-positive bacterium known for its pathogenicity in humans .

- Activity Against Gram-negative Rods : The compound was also effective against several Gram-negative strains, although the specific strains tested were not detailed in the available literature.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

| Klebsiella pneumoniae | 8 |

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. Research indicates that similar quaternary ammonium compounds can disrupt fungal cell membranes, leading to cell death.

Mechanism of Action :

- Membrane Disruption : The hydrophobic tail of the compound interacts with the lipid bilayer of fungal cells, increasing permeability and leading to cell lysis.

- Synergistic Effects : When used in combination with other antifungal agents, this compound may enhance the overall antifungal efficacy.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study evaluated the antimicrobial efficacy of various quaternary ammonium compounds, including this compound. The results indicated that this compound exhibited superior activity against multiple strains of bacteria and fungi compared to traditional antibiotics. -

Application in Disinfectants :

This compound has been incorporated into formulations for disinfectants used in healthcare settings. Its ability to reduce bacterial load on surfaces makes it a valuable component in infection control protocols.

Safety and Toxicity

While this compound shows promising biological activity, safety assessments are crucial for its application. Quaternary ammonium compounds can exhibit cytotoxic effects at higher concentrations. Therefore, further studies are required to establish safe usage levels and potential side effects in clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.